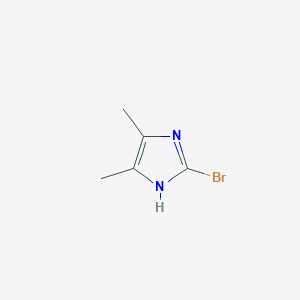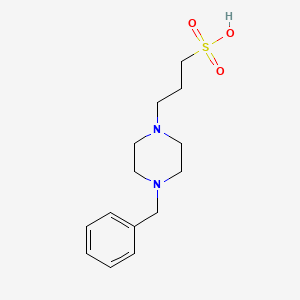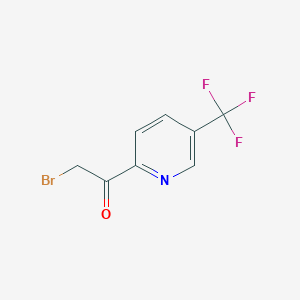
2-Bromo-1-(5-(trifluoromethyl)pyridin-2-YL)ethanone
Descripción general
Descripción
2-Bromo-5-(trifluoromethyl)pyridine is a substrate used in a palladium-catalyzed α-arylation of a Refomatsky reagent .
Synthesis Analysis
The synthesis of 2-Bromo-5-(trifluoromethyl)pyridine involves the use of a palladium-catalyzed α-arylation of a Refomatsky reagent .Molecular Structure Analysis
The molecular formula of 2-Bromo-5-(trifluoromethyl)pyridine is C6H3BrF3N . The InChI key is GSKMWMFOQQBVMI-UHFFFAOYSA-N .Chemical Reactions Analysis
2-Bromo-5-(trifluoromethyl)pyridine is used as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent .Physical And Chemical Properties Analysis
2-Bromo-5-(trifluoromethyl)pyridine is a solid with a melting point of 44-48 °C . It has a molecular weight of 225.99 . Its water solubility is 0.109 mg/ml .Aplicaciones Científicas De Investigación
- Synthetic Chemistry Outcome: Researchers have developed new compounds with unique properties by utilizing this compound in synthetic chemistry.
- Outcome : The reaction leads to the formation of arylated products, which can have diverse applications in organic synthesis .
Palladium-Catalyzed α-Arylation
Methyl 5-Trifluoromethyl-Pyridine-2-Carboxylate Synthesis
Mecanismo De Acción
Target of Action
It is known to be a substrate used in a palladium-catalyzed α-arylation of a refomatsky reagent . The Refomatsky reagent is a zinc enolate, and the α-arylation reaction is a key step in the synthesis of various biologically active compounds .
Mode of Action
The compound interacts with its targets through a palladium-catalyzed α-arylation of a Refomatsky reagent . This reaction is a key step in the synthesis of various biologically active compounds .
Biochemical Pathways
The compound’s role as a substrate in the palladium-catalyzed α-arylation of a refomatsky reagent suggests it may be involved in the synthesis of various biologically active compounds .
Result of Action
Its role as a substrate in the palladium-catalyzed α-arylation of a refomatsky reagent suggests it may contribute to the synthesis of various biologically active compounds .
Safety and Hazards
2-Bromo-5-(trifluoromethyl)pyridine is considered hazardous. It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .
Propiedades
IUPAC Name |
2-bromo-1-[5-(trifluoromethyl)pyridin-2-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO/c9-3-7(14)6-2-1-5(4-13-6)8(10,11)12/h1-2,4H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUQSRLDJIVIOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)C(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
231296-40-5 | |
| Record name | 2-bromo-1-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

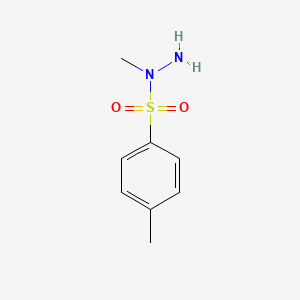

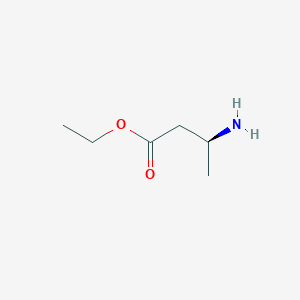
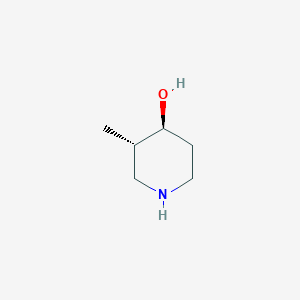
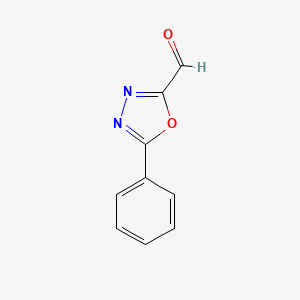
![Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B3188670.png)
![2-[(4-Methoxyphenyl)methylsulfanyl]ethanamine](/img/structure/B3188672.png)
